molecular formula C10H5Cl3N2 B1312417 4,6-Dichloro-3-(3-chlorophenyl)pyridazine CAS No. 849021-04-1

4,6-Dichloro-3-(3-chlorophenyl)pyridazine

Cat. No. B1312417
M. Wt: 259.5 g/mol
InChI Key: XVJPVYRLVRCSKD-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(3-chlorophenyl)pyridazine, commonly referred to as DCP, is a compound with a wide range of applications in the scientific research field. DCP has been studied extensively for its potential use in drug development and chemical synthesis. DCP has been found to have a wide range of biochemical and physiological effects, and its use in laboratory experiments has been found to have a number of advantages and limitations.

Scientific Research Applications

1. Medicinal Chemistry and Optoelectronics

  • Application Summary : Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry because of their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
  • Methods of Application : The review focuses on the recent advances in [3 + n] cycloaddition reactions in the pyridazine series . The stereochemistry and regiochemistry of the cycloaddition reactions are discussed .
  • Results or Outcomes : Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) are also reviewed .

2. Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application : The researchers reported the synthesis of 2,4,6-trisbustituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
  • Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

3. Biochemically Active Pyridazines and Pyridazinone Derivatives

  • Application Summary : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
  • Methods of Application : The 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclisation of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulphide .
  • Results or Outcomes : The compounds were found to have significant anti-inflammatory activity .

4. Proteomics Research

  • Application Summary : “4,6-Dichloro-3-(3-chlorophenyl)pyridazine” is used in biochemical research, particularly in the field of proteomics .
  • Methods of Application : The specific methods of application in proteomics research are not detailed in the source .
  • Results or Outcomes : The outcomes of this research are not specified in the source .

5. Pharmacologically Active Decorated Six-Membered Diazines

  • Application Summary : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
  • Methods of Application : The researchers reported the synthesis of 2,4,6-trisbustituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
  • Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

6. Study of Various Pyridazine and Phthalazine Drugs

  • Application Summary : Pyridazines hold considerable interest relative to pharmacologically active molecules. The pyridazine compounds are exhibited different types of pharmacological activities .
  • Methods of Application : The 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclisation of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulphide .
  • Results or Outcomes : The compounds were found to have significant anti-inflammatory activity .

properties

IUPAC Name

4,6-dichloro-3-(3-chlorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(4-7)10-8(12)5-9(13)14-15-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJPVYRLVRCSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426290
Record name 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-(3-chlorophenyl)pyridazine

CAS RN

849021-04-1
Record name 4,6-Dichloro-3-(3-chlorophenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-3-(3-chlorophenyl)pyridazine
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